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Compound of Interest

Compound Name: Eremofortin A

Cat. No.: B12388217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Eremofortin A with

other mycotoxins from the eremophilane sesquiterpenoid class, primarily focusing on its

relationship with the more toxic PR toxin. The information presented is collated from

experimental data to facilitate further research and drug development endeavors.

Structural and Physicochemical Comparison
Eremofortin A and its related compounds, Eremofortin B, Eremofortin C, and PR toxin, are all

secondary metabolites produced by the fungus Penicillium roqueforti. They share a common

eremophilane core structure but differ in their functional groups, which significantly impacts

their biological activity.
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Mycotoxin Chemical Formula
Molecular Weight (
g/mol )

Key Structural
Features

Eremofortin A C₁₇H₂₂O₅ 306.35

Acetoxy group, two

epoxide rings, α,β-

unsaturated ketone.[1]

Eremofortin B C₁₅H₂₀O₃ 248.32

Lacks the acetoxy

group and one

epoxide ring

compared to

Eremofortin A.

Eremofortin C C₁₇H₂₂O₆ 322.35
Hydroxyl group at C-

12.[2]

PR Toxin C₁₇H₂₀O₆ 320.34

Aldehyde group at C-

12, acetoxy group,

two epoxide rings,

α,β-unsaturated

ketone.[3][4]

Comparative Toxicity
The structural differences, particularly at the C-12 position, are directly correlated with the

toxicity of these mycotoxins. The aldehyde group in PR toxin is crucial for its potent biological

activity.
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Mycotoxin Organism
Route of
Administration

LD₅₀ (mg/kg)
Notes on
Toxicity

PR Toxin Mouse
Intraperitoneal

(i.p.)
5.8[5]

Causes damage

to the liver and

kidneys, inhibits

DNA replication,

transcription, and

protein

synthesis.[1][3]

Rat
Intraperitoneal

(i.p.)
11[3]

Rat Oral 115[3]

Eremofortin A Mouse
Intraperitoneal

(i.p.)

Not acutely toxic

at 15 mg/kg

Significantly less

toxic than PR

toxin.[1]

Eremofortin B Mouse
Intraperitoneal

(i.p.)

Not acutely toxic

at 15 mg/kg

Significantly less

toxic than PR

toxin.[1]

Eremofortin C Mouse
Intraperitoneal

(i.p.)

Not acutely toxic

at 50 mg/kg

Considered the

direct precursor

of PR toxin.[1][6]

Biosynthetic Relationship
Eremofortin A, B, and C are intermediates in the biosynthetic pathway of PR toxin. This

pathway begins with the cyclization of farnesyl pyrophosphate to form the sesquiterpene

aristolochene.

Farnesyl Pyrophosphate Aristolochene

Aristolochene
synthase Eremofortin BMultiple steps Eremofortin A Eremofortin C PR Toxin
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Caption: Biosynthetic pathway of PR toxin from farnesyl pyrophosphate.

Mechanism of Action: Inhibition of Macromolecular
Synthesis
PR toxin exerts its toxicity by inhibiting fundamental cellular processes. Its aldehyde group is

highly reactive and is thought to be responsible for its interaction with biological

macromolecules.

PR Toxin
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Click to download full resolution via product page

Caption: PR Toxin's inhibitory effects on key cellular processes.

Experimental Protocols
Mycotoxin Extraction and Purification
A general protocol for the extraction and purification of eremophilane sesquiterpenoids from

Penicillium roqueforti cultures involves the following steps:

Culture and Extraction: The fungus is grown in a suitable liquid medium. The culture filtrate is

then extracted with an organic solvent such as chloroform or ethyl acetate.

Chromatographic Separation: The crude extract is subjected to column chromatography on

silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the

different mycotoxins based on their polarity.
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High-Performance Liquid Chromatography (HPLC): Further purification is achieved using

HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as

methanol-water or acetonitrile-water.[6] Detection is typically performed using a UV detector.

Structural Elucidation
The precise chemical structures of the isolated mycotoxins are determined using a combination

of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like

COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact

molecular formula. Fragmentation patterns observed in MS/MS experiments help to identify

structural motifs.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray

diffraction provides the unambiguous three-dimensional structure of the molecule, including

its absolute stereochemistry.
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Structural & Functional Analysis
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Caption: Workflow for the extraction, purification, and analysis of mycotoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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